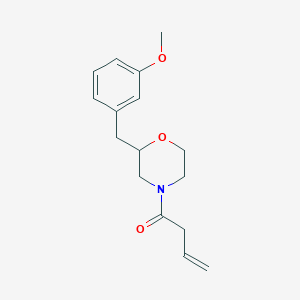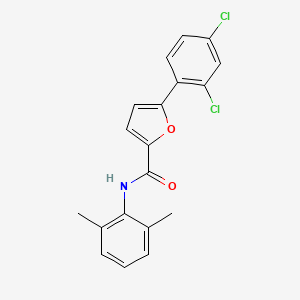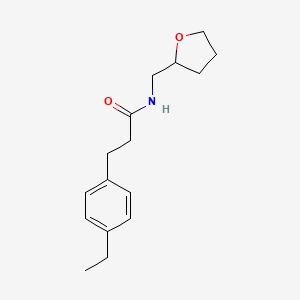![molecular formula C16H20N6 B6006583 N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Mecanismo De Acción
BTK plays a critical role in B-cell receptor signaling, which is essential for B-cell development and function. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine binds to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to inhibit B-cell proliferation and survival in preclinical studies. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has also been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a potent and selective inhibitor of BTK, making it an attractive target for the treatment of B-cell malignancies. However, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to cause dose-dependent toxicity in some preclinical studies.
Direcciones Futuras
Further research is needed to determine the optimal dosing and administration of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in vivo. In addition, the potential use of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in combination with other anti-cancer agents should be explored. Finally, the safety and efficacy of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine in clinical trials should be evaluated in patients with B-cell malignancies.
Conclusion:
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine is a small molecule inhibitor that targets the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has the potential to be a promising therapeutic agent for the treatment of B-cell malignancies, but further research is needed to determine its optimal dosing, safety, and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine involves the reaction of 1-adamantylamine with 1H-1,2,4-triazole-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-chloro-4,6-dimethoxypyrimidine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been extensively studied for its potential use in the treatment of B-cell malignancies. Preclinical studies have shown that N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine inhibits BTK activity, leading to decreased B-cell proliferation and survival. In addition, N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
N-[3-(1,2,4-triazol-1-yl)-1-adamantyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-2-18-14(19-3-1)21-15-5-12-4-13(6-15)8-16(7-12,9-15)22-11-17-10-20-22/h1-3,10-13H,4-9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSKNOEYRLXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)NC5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![6-(2-chlorophenyl)-N-(4-fluorobenzyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6006541.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)


![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)